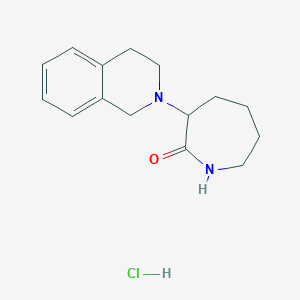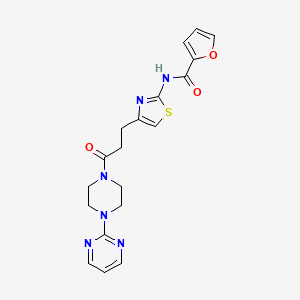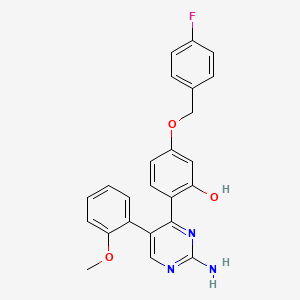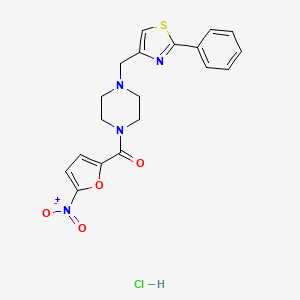
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,4-dihydroisoquinolin-2(1H)-yl)azepan-2-one hydrochloride is a useful research compound. Its molecular formula is C15H21ClN2O and its molecular weight is 280.8. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Tetrahydroisoquinolines in Cancer Therapy
Tetrahydroisoquinolines have been identified as 'privileged scaffolds' in drug discovery, particularly in anticancer research. The FDA-approved drug trabectedin, for instance, is a milestone in anticancer drug discovery, highlighting the significance of THIQ derivatives in this field. This class of compounds has been studied for their role as anticancer antibiotics, with various THIQ derivatives synthesized for therapeutic activities against cancer. These findings suggest a promising avenue for the development of novel cancer therapies utilizing THIQ derivatives (Singh & Shah, 2017).
Antimalarial Applications
The compound and its related class have been implicated in the treatment of malaria through the actions of chloroquine and hydroxychloroquine, which are 4-aminoquinoline compounds. These drugs demonstrate the ability to reduce T-cell and B-cell hyperactivity as well as pro-inflammatory cytokine gene expression. Their application extends beyond malaria to include autoimmune disorders, showcasing the versatility of quinoline derivatives in treating infectious and autoimmune diseases (Taherian et al., 2013).
Central Nervous System Disorders
Research on tetrahydroisoquinoline derivatives has shown notable success in drug discovery for central nervous system (CNS) disorders. These derivatives are being developed as a novel class of drugs with unique mechanisms of action, demonstrating potential for treating various infectious diseases like HIV, tuberculosis, and neurodegenerative disorders. This highlights the compound's relevance in developing treatments for CNS conditions and potentially improving depressive symptoms and neuroprotective strategies (Singh & Shah, 2017).
特性
IUPAC Name |
3-(3,4-dihydro-1H-isoquinolin-2-yl)azepan-2-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O.ClH/c18-15-14(7-3-4-9-16-15)17-10-8-12-5-1-2-6-13(12)11-17;/h1-2,5-6,14H,3-4,7-11H2,(H,16,18);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQXWNTYYVMNJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(=O)C(C1)N2CCC3=CC=CC=C3C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)

![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)


![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)
![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)



![8-bromo-1-(4-methylphenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2822600.png)
![2-(1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2822601.png)
![3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoro-1-methyl-7-piperidin-1-ylquinolin-4(1H)-one](/img/structure/B2822602.png)
![4-(3-(4-chlorobenzyl)-1,7-dimethyl-2,4-dioxo-3,4-dihydro-1H-imidazo[2,1-f]purin-8(2H)-yl)benzenesulfonamide](/img/structure/B2822604.png)
